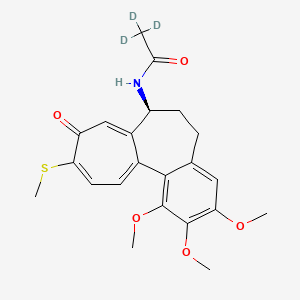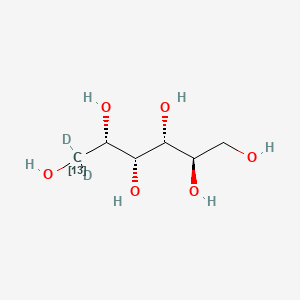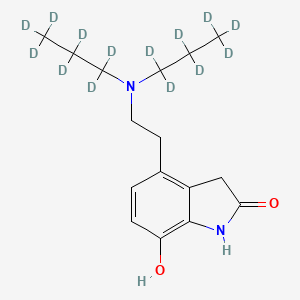
DBCO-PEG3-oxyamine-Boc (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG3-oxyamine-Boc (hydrochloride) is a compound used primarily as an ADC linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The molecular formula of DBCO-PEG3-oxyamine-Boc (hydrochloride) is C34H45ClN4O9, and it has a molecular weight of 689.20 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves multiple steps, starting with the preparation of the DBCO group and the PEG3-oxyamine-Boc moiety. The DBCO group is typically synthesized through a series of reactions involving cycloalkyne dyes, while the PEG3-oxyamine-Boc moiety is prepared by reacting PEG3 with oxyamine and Boc-protected amine .
Industrial Production Methods
Industrial production of DBCO-PEG3-oxyamine-Boc (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG3-oxyamine-Boc (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The SPAAC reaction typically requires mild conditions and does not need a catalyst. The reaction is usually carried out in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO-PEG3-oxyamine-Boc (hydrochloride) and the azide-containing molecule .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG3-oxyamine-Boc (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-vc-PAB-Duocarmycin DM: Another ADC linker used in the synthesis of antibody-drug conjugates.
Mal-PEG2-bis-PEG3-BCN: A similar click chemistry reagent used for bioconjugation.
Propargyl-NHS Ester: A reagent used for labeling biomolecules through click chemistry.
Uniqueness
DBCO-PEG3-oxyamine-Boc (hydrochloride) is unique due to its high efficiency and specificity in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C34H45ClN4O9 |
|---|---|
Molekulargewicht |
689.2 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride |
InChI |
InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H |
InChI-Schlüssel |
XUYGSZLKYSJRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


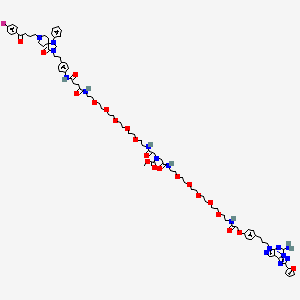

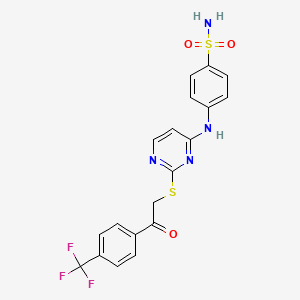
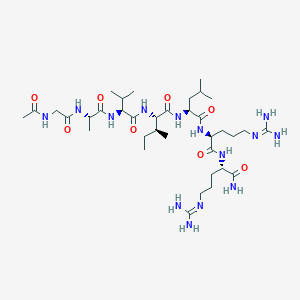
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


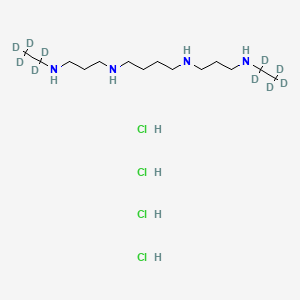

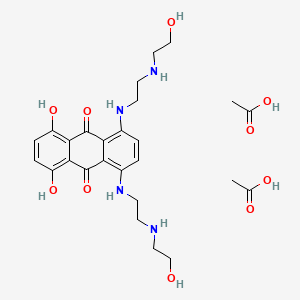
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
